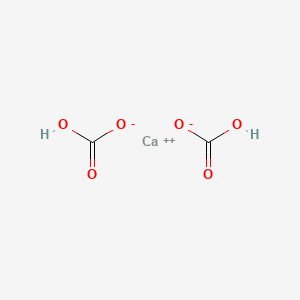

Calcium bicarbonate

概要

説明

Synthesis Analysis

The synthesis of calcium bicarbonate involves a green and sustainable approach. Anisotropic differently shaped calcium carbonate (CaCO₃) particles are synthesized through co-precipitation of calcium chloride and sodium carbonate/bicarbonate at varying ratios. Organic additives are present during this process. The impact of salts concentrations, reaction time, and organic additives is systematically researched to achieve controllable and reliable design of CaCO₃ particles. The crystallinity (whether vaterite or calcite phase) of these particles depends on the initial salts concentrations. The loading capacity of prepared CaCO₃ particles is determined by their surface properties, including specific surface area, pore size, and zeta-potential .

科学的研究の応用

Bone Health and Calcium Excretion

- Research indicates that bicarbonate affects bone health by reducing bone resorption and calcium excretion, suggesting a dietary increase in alkali content could attenuate bone loss in older adults (Dawson-Hughes et al., 2009).

Crystallization Processes

- The addition of calcium ions impacts the crystallization process of sodium bicarbonate, showing that calcium ions can reduce the nucleation rate of sodium bicarbonate crystals without significantly affecting their growth rate (Gérard et al., 2014).

Hemodialysis Fluids

- Adjustments in bicarbonate and calcium concentrations in hemodialysis fluids can significantly influence systemic hemodynamics, suggesting potential improvements in patient outcomes with careful management of these concentrations (Gabutti et al., 2008).

Paper Deacidification

- Calcium hydrogen carbonate solutions are utilized for paper deacidification, indicating the importance of managing calcium concentration for effective conservation treatments (Belhadj & Rouchon, 2016).

Fouling Prevention in Water Treatment

- Studies show that bicarbonate removal through plasma treatment can prevent calcium carbonate scale formation in water systems, suggesting a non-chemical method for fouling prevention (Wright et al., 2014).

Understanding of Carbonic Anhydrase Inhibitors

- The role of carbonic anhydrases and their inhibitors in various therapeutic areas, including their connection to bicarbonate and calcium metabolism, highlights the enzyme's significance in physiological processes (Supuran, 2018).

Environmental and Agricultural Applications

- Research on carob-tree seedlings suggests that bicarbonate ions, related to calcium bicarbonate environments, can affect the nutritional status and growth performance of plants in specific soil conditions, demonstrating the broader ecological implications of bicarbonate and calcium ions in agricultural practices (Gama et al., 2019).

特性

IUPAC Name |

calcium;hydrogen carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH2O3.Ca/c2*2-1(3)4;/h2*(H2,2,3,4);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKWPZUCBCARRDP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(O)[O-].C(=O)(O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2CaO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50893964 | |

| Record name | Calcium bicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50893964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calcium bicarbonate | |

CAS RN |

3983-19-5 | |

| Record name | Calcium bicarbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003983195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium bicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50893964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | calcium;hydrogen carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM BICARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PRA4BLM2L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

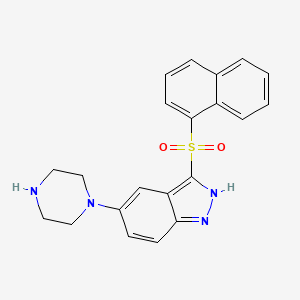

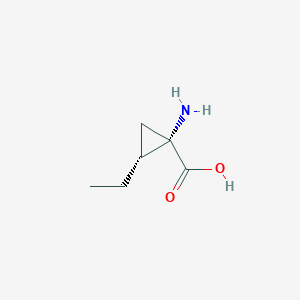

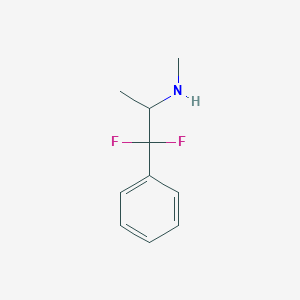

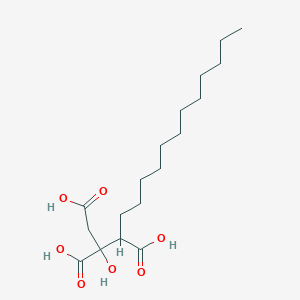

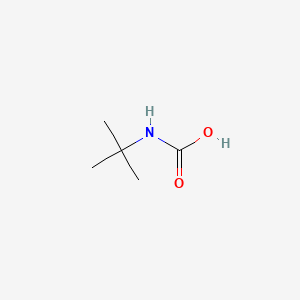

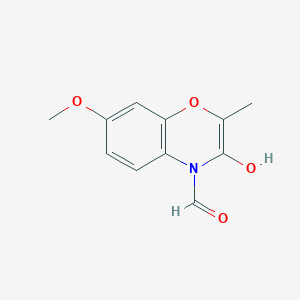

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-methyl-5-[2-(4-methylanilino)-4-thiazolyl]-2-thiazolyl]-2-furancarboxamide](/img/structure/B1246931.png)

![(2Z,4E)-N-[[(1R,2E,5R,8E,10Z,14E,17R)-3,11-dimethyl-19-methylidene-7,13-dioxo-6,21-dioxabicyclo[15.3.1]henicosa-2,8,10,14-tetraen-5-yl]-hydroxymethyl]hexa-2,4-dienamide](/img/structure/B1246934.png)

![N-[(5S,8S)-5,8-dimethyl-1-oxo-6,7-dihydro-5H-pyrrolizin-3-yl]-3-methylbut-2-enamide](/img/structure/B1246937.png)

![[(2S,3R,4R,6S)-6-[(2R,3S,6S)-6-[(3-acetyl-4,4a,6,12a-tetrahydroxy-9-methoxy-11-methyl-2,5,7,10-tetraoxo-1,12-dihydrotetracen-1-yl)oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-hydroxy-3,6-dimethylbenzoate](/img/structure/B1246943.png)

![3-(6-Ethylbenzo[1,3]dioxol-5-yl)-7,8-dimethoxy-2-methyl-2h-isoquinolin-1-one](/img/structure/B1246946.png)